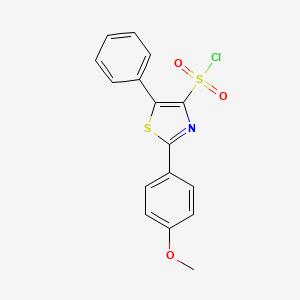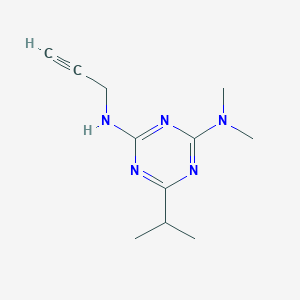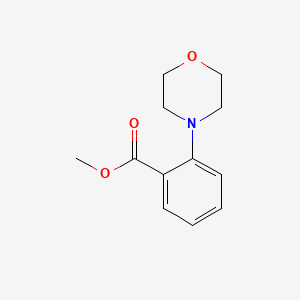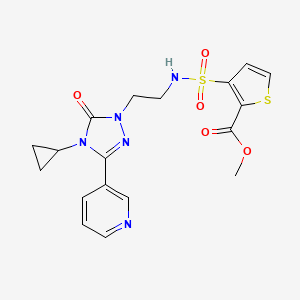
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, starting from simple aromatic acids. In the case of compounds related to "2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride", a similar approach is used. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with 4-chlorobenzoic acid. This compound undergoes esterification, hydrazination, salt formation, and cyclization to yield an intermediate thiol, which is then converted into a sulfonyl chloride. This sulfonyl chloride is a key intermediate for further reactions, such as nucleophilic attack by amines to produce the final sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically confirmed using various spectroscopic techniques. In the case of the compound "2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl] benzene-1-sulfonamide", the structure was elucidated using IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives are characterized by their specificity and the formation of key functional groups. For example, the reaction of a quinazolinone derivative with chlorosulfonic acid followed by amidation with ammonia gas is a specific pathway to introduce the sulfonamide group into the molecule . The reactivity of the sulfonyl chloride intermediate is crucial for the subsequent formation of the sulfonamide linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of aromatic rings, sulfonyl groups, and other substituents affect the compound's solubility, stability, and reactivity. The specific properties of "2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride" would be expected to include typical characteristics of sulfonamides, such as moderate solubility in polar solvents and potential biological activity, as evidenced by the antiviral activity observed in some sulfonamide derivatives .
Applications De Recherche Scientifique
Synthesis of Antiviral and Antimicrobial Agents
- Research has led to the development of sulfonamide derivatives with potential antiviral and antimicrobial properties. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity, showcasing the compound's relevance in creating antiviral agents (Chen et al., 2010). Moreover, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized, indicating their antimicrobial potential (Darwish et al., 2014).
Photodynamic Therapy for Cancer Treatment
- The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base demonstrates significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).
Anticancer Activity
- Sulfonyl esters synthesized from reactions of sulfonyl chlorides with phenolic chalcone analogues have been screened for in vitro cytotoxic activities against human epithelial cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. The compounds showed strong anticancer activities with moderate-to-high selectivity, inducing apoptotic cell death and cell cycle arrest in cancerous cell lines (Muškinja et al., 2019).
Synthesis of Organized Assemblies for Ionic Salts
- The compound and its derivatives have been used in creating protonated pyrazole-based ionic salts. These salts form organized assemblies that can be directed by anions, showcasing the structural diversity and potential application in material science and engineering (Zheng et al., 2013).
Anticonvulsant Activity
- Derivatives of the compound have also been explored for anticonvulsant activity. For instance, a series of 4-thiazolidinones bearing a sulfonamide group were prepared and tested for their anticonvulsant activity using animal models. Several compounds displayed significant activity, suggesting their potential use as anticonvulsant agents (Siddiqui et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S2/c1-21-13-9-7-12(8-10-13)15-18-16(23(17,19)20)14(22-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNINCACTKRMESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)
![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)
![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)
